molecular formula C14H19NO4S B2398808 2-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid CAS No. 637320-92-4

2-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid

Cat. No.: B2398808
CAS No.: 637320-92-4
M. Wt: 297.37
InChI Key: IYTWELHMTNZIED-UHFFFAOYSA-N
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Description

2-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid is a benzoic acid derivative featuring a methyl substituent at the 2-position of the aromatic ring and a 4-methylpiperidin-1-yl sulfonyl group at the 5-position. The sulfonyl group may enhance binding affinity to biological targets through hydrogen bonding or electrostatic interactions.

Properties

IUPAC Name

2-methyl-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-10-5-7-15(8-6-10)20(18,19)12-4-3-11(2)13(9-12)14(16)17/h3-4,9-10H,5-8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTWELHMTNZIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Sulfonation Methodology

Sulfonation of 2-methylbenzoic acid typically employs fuming sulfuric acid (20–30% SO₃) at 150–200°C for 4–8 hours. The methyl group at position 2 directs electrophilic substitution to the meta position relative to the carboxylic acid, yielding 2-methyl-5-sulfobenzoic acid.

Reaction Conditions

Parameter Value
Reagent Oleum (20% SO₃)
Temperature 180°C
Time 6 hours
Yield 68–72%

Alternative Sulfonation Approaches

Microwave-assisted sulfonation reduces reaction time to 30–45 minutes with comparable yields (70–75%). Solvent-free conditions using sulfamic acid as a sulfonating agent have also been reported, though yields remain suboptimal (50–55%).

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is converted to sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Optimized Protocol

  • Reagents : Excess SOCl₂ (3.5 equiv) with catalytic dimethylformamide (DMF).
  • Conditions : Reflux in anhydrous dichloromethane (DCM) for 3 hours.
  • Yield : 85–90%.

Critical Note : Residual SOCl₂ must be thoroughly removed via vacuum distillation to prevent side reactions during subsequent steps.

Sulfonamide Formation with 4-Methylpiperidine

Nucleophilic Substitution Mechanism

The sulfonyl chloride intermediate reacts with 4-methylpiperidine in a two-phase system:

  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl.
  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

Procedure

  • Add 4-methylpiperidine (1.2 equiv) dropwise to a cooled (0–5°C) solution of sulfonyl chloride in DCM.
  • Stir for 12–16 hours at room temperature.
  • Isolate the product via aqueous workup and recrystallization from ethyl acetate/hexane.

Yield : 75–80%

Side Reactions and Mitigation

  • Over-alkylation : Controlled stoichiometry (1:1.2 sulfonyl chloride:amine) minimizes di-substitution.
  • Hydrolysis : Anhydrous conditions prevent sulfonyl chloride reversion to sulfonic acid.

Alternative Synthetic Routes

Direct Coupling via Mitsunobu Reaction

A patented approach employs a Mitsunobu reaction to couple pre-formed 5-sulfonamidobenzoic acid derivatives with 4-methylpiperidine:

  • Activate the benzoic acid as its ethyl ester.
  • React with 4-methylpiperidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
  • Hydrolyze the ester to the carboxylic acid.

Advantages : Improved regioselectivity (95% purity).
Disadvantages : Multi-step sequence reduces overall yield (50–55%).

Solid-Phase Synthesis

Immobilized sulfonyl chloride resins enable stepwise assembly:

  • Load 2-methyl-5-sulfobenzoic acid onto Wang resin.
  • Perform on-resin sulfonamide formation with 4-methylpiperidine.
  • Cleave with trifluoroacetic acid (TFA).

Yield : 60–65% with >99% purity by HPLC.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, ArH), 7.98 (d, J = 8.4 Hz, 1H, ArH), 3.45–3.38 (m, 4H, piperidine-CH₂), 2.89 (s, 3H, CH₃), 2.65 (m, 1H, piperidine-CH), 1.72–1.65 (m, 4H, piperidine-CH₂), 1.45 (d, J = 6.8 Hz, 3H, piperidine-CH₃).
  • MS (ESI+) : m/z 326.1 [M+H]⁺.

Purity Assessment

Method Purity (%) Conditions
HPLC 99.2 C18 column, 70:30 MeOH:H₂O
Melting Point 178–180°C Capillary tube

Industrial-Scale Considerations

Cost-Effective Reagent Selection

  • Replace SOCl₂ with PCl₅ for large-scale chlorination (cost reduction: 40%).
  • Use recyclable Amberlyst-15 catalyst in sulfonation steps (recovery: 90%).

Waste Management

  • Neutralize SOCl₂ byproducts with aqueous NaHCO₃.
  • Recover DCM via fractional distillation (85% efficiency).

Chemical Reactions Analysis

2-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce corresponding alcohols or amines .

Scientific Research Applications

2-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to participate in various biochemical pathways, potentially affecting enzyme activity and protein function. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Variations on the Benzoic Acid Core

2-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic Acid (CAS 326889-54-7)
  • Key Difference : The 2-methoxy group replaces the 2-methyl group in the target compound.
  • This could influence solubility and ionization in biological systems . Methoxy-substituted analogs often exhibit altered pharmacokinetics, such as slower metabolic clearance, compared to methyl derivatives.
Perfluorinated Sulfonyl Benzoic Acid Derivatives
  • Examples :
    • Tetrachloro-benzoic acid derivatives with perfluorobutyl or perfluoroheptyl sulfonyl groups (e.g., CAS 68568-54-7, 68541-01-5) .
  • Key Differences: Perfluoroalkyl chains introduce extreme lipophilicity and environmental persistence.

Sulfonyl-Linked Functional Groups

Sulfosulfuron (CAS Not Provided)
  • Structure : Contains a sulfonylurea bridge linked to imidazopyridine and pyrimidine groups .
  • Comparison :
    • Sulfosulfuron’s sulfonylurea moiety is critical for herbicidal activity via acetolactate synthase inhibition.
    • The target compound lacks the urea linkage, suggesting divergent applications (e.g., CNS drugs vs. agrochemicals).
Thiazolidinone and Furyl Derivatives
  • Example: 2-Chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid (CAS 735269-97-3) .
  • Comparison: Thiazolidinone and furan substituents may confer antidiabetic or antimicrobial activity. The target compound’s piperidine-sulfonyl group likely prioritizes interactions with neurological targets (e.g., receptors, enzymes).

Physicochemical and Structural Properties (Inferred)

Property Target Compound 2-Methoxy Analog Perfluorinated Analogs
Molecular Weight ~313.4 g/mol (estimated) 313.4 g/mol >500 g/mol (due to perfluoroalkyl chains)
Lipophilicity (LogP) Moderate (piperidine increases logP) Higher (methoxy reduces logP) Extremely high
Bioactivity Potential CNS applications Unreported Herbicidal/environmental persistence
Environmental Impact Likely biodegradable Similar to target Persistent organic pollutants (POPs)

Biological Activity

2-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C14H19NO4SC_{14}H_{19}NO_4S and a molecular weight of 297.38 g/mol, is being investigated for its pharmacological properties, particularly in the context of cancer therapy and enzyme inhibition.

Chemical Structure

The structural representation of this compound can be summarized as follows:

Property Value
Molecular FormulaC14H19NO4S
Molecular Weight297.38 g/mol
CAS Number[Not specified in sources]

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, research has shown that sulfonamide derivatives can inhibit the growth of cancer cells by interfering with metabolic pathways critical for cell proliferation. The specific mechanism may involve the inhibition of fatty acid synthase (FASN), which is essential for lipid biosynthesis in cancer cells .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of various enzymes, including proteasomes. Proteasome inhibitors are crucial in cancer treatment as they disrupt the degradation of pro-apoptotic factors, leading to increased apoptosis in malignant cells. A study highlighted the identification of novel organic proteasome inhibitors through virtual screening, suggesting that similar compounds could be explored for their inhibitory effects on the proteasome .

Study on Anticancer Properties

A notable case study involved the evaluation of sulfonamide derivatives in inhibiting FASN activity. The study demonstrated that these compounds could effectively reduce lipid synthesis in cancer cells, thereby impairing tumor growth. The results indicated a dose-dependent response where higher concentrations led to more significant reductions in cell viability .

In Vivo Studies

In vivo studies are necessary to validate the efficacy and safety of this compound. Preliminary results from animal models suggest promising antitumor effects, but further research is required to understand the pharmacokinetics and potential side effects associated with long-term use.

Research Findings Summary

Study Focus Findings
Antitumor ActivitySignificant inhibition of cancer cell proliferation
Enzyme InhibitionPotential proteasome inhibitor
Mechanism of ActionDisruption of lipid synthesis via FASN inhibition

Q & A

Q. What are the optimal synthetic routes for 2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid with high purity?

  • Methodological Answer : The synthesis typically involves sulfonylation of a benzoic acid precursor. For example, coupling 4-methylpiperidine sulfonyl chloride with a 2-methyl-5-aminobenzoic acid derivative under anhydrous conditions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended, followed by recrystallization from ethanol. Characterization should include 1^1H/13^13C NMR, HPLC (C18 column, acetonitrile/water + 0.1% TFA), and high-resolution mass spectrometry to confirm purity and structure .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • HPLC : Use a reversed-phase C18 column with UV detection at 254 nm; mobile phase: 60:40 acetonitrile/water + 0.1% trifluoroacetic acid (retention time ~8–10 min) .
  • NMR : 1^1H NMR (DMSO-d6) should show characteristic peaks for the piperidinyl (δ 1.4–1.6 ppm multiplet) and sulfonyl groups (δ 3.2–3.4 ppm).
  • Mass Spectrometry : ESI-MS in negative ion mode to detect [M–H]^- .

Q. How should stability be assessed during storage?

  • Methodological Answer : Store the compound under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Monitor stability via periodic HPLC analysis over 6–12 months. Degradation products (e.g., hydrolyzed sulfonamide) can be identified using LC-MS/MS .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer : Discrepancies may arise from stereochemical impurities (e.g., sulfonamide configuration) or assay conditions.
  • Step 1 : Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
  • Step 2 : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays).
  • Step 3 : Analyze impurities via UPLC-MS; synthetic batches with ≥99% purity are critical .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the sulfonyl and piperidinyl moieties?

  • Methodological Answer :
  • Analog Synthesis : Replace the 4-methylpiperidinyl group with morpholine or piperazine derivatives to assess steric/electronic effects.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) using the sulfonyl group as a hydrogen bond acceptor. Validate with MD simulations (GROMACS) to assess binding stability to targets like carbonic anhydrase .
  • Biological Testing : Screen analogs in enzyme inhibition assays (IC50 determination) and compare with parent compound .

Q. How can regioselective functionalization of the benzoic acid core be achieved?

  • Methodological Answer :
  • Directing Groups : Introduce a nitro group at the 5-position to direct sulfonation. Subsequent reduction of the nitro group and coupling with 4-methylpiperidine sulfonyl chloride.
  • Protection/Deprotection : Protect the carboxylic acid with a tert-butyl ester before sulfonylation, then deprotect with TFA .

Q. What computational approaches are suitable for modeling target interactions?

  • Methodological Answer :
  • Molecular Docking : Use the crystal structure of human carbonic anhydrase II (PDB: 3KS3) to predict binding poses. Focus on sulfonyl-oxygen interactions with Zn2+^{2+} in the active site.
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs with modified piperidinyl groups.
  • Validation : Correlate computational predictions with surface plasmon resonance (SPR) data for binding kinetics .

Data Contradiction and Optimization

Q. How to address low yields in sulfonylation reactions?

  • Methodological Answer :
  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to activate the sulfonyl chloride.
  • Solvent Screening : Test dichloromethane vs. THF; anhydrous conditions are critical.
  • Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions. Post-reaction, stir at room temperature for 12–16 hours .

Q. What are the key considerations for scaling up synthesis without compromising purity?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress.
  • Crystallization Optimization : Use anti-solvent (e.g., water) addition to ethanol solution for controlled crystal growth.
  • Quality Control : Perform ICP-MS to detect trace metal catalysts (e.g., Pd from coupling reactions) .

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